molecular formula C19H14N2O4S B14943515 methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

Cat. No.: B14943515
M. Wt: 366.4 g/mol
InChI Key: BOVXRMZBVPJVKO-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a thiophene moiety, and various functional groups such as amino, cyano, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

    Methyl 6-amino-5-cyano-4-phenyl-3-(furan-2-ylcarbonyl)-4H-pyran-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 6-amino-5-cyano-4-phenyl-3-(benzoyl)-4H-pyran-2-carboxylate: Similar structure but with a benzoyl group instead of a thiophen-2-ylcarbonyl group.

Uniqueness: The presence of the thiophene moiety in methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-phenyl-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate

InChI

InChI=1S/C19H14N2O4S/c1-24-19(23)17-15(16(22)13-8-5-9-26-13)14(11-6-3-2-4-7-11)12(10-20)18(21)25-17/h2-9,14H,21H2,1H3

InChI Key

BOVXRMZBVPJVKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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